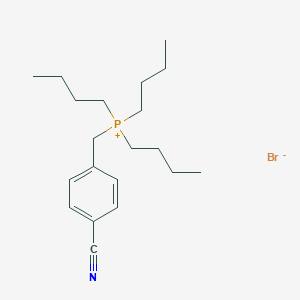

Tributyl(4-cyanobenzyl)phosphonium bromide

Beschreibung

Tributyl(4-cyanobenzyl)phosphonium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and a 4-cyanobenzyl substituent. The 4-cyanobenzyl group introduces an electron-withdrawing cyano (-CN) moiety, which enhances the compound’s polarity and influences its electronic properties. This structural feature distinguishes it from other phosphonium salts and impacts its applications in catalysis, corrosion inhibition, and antimicrobial activity.

Eigenschaften

IUPAC Name |

tributyl-[(4-cyanophenyl)methyl]phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NP.BrH/c1-4-7-14-22(15-8-5-2,16-9-6-3)18-20-12-10-19(17-21)11-13-20;/h10-13H,4-9,14-16,18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJXHMOAONNTER-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C#N.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33BrNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380220 | |

| Record name | tributyl(4-cyanobenzyl)phosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140141-42-0 | |

| Record name | tributyl(4-cyanobenzyl)phosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategies for Quaternary Phosphonium Salts

Quaternary phosphonium salts are typically synthesized via the nucleophilic substitution of alkyl or aryl halides with tertiary phosphines. The reaction proceeds through an mechanism, where the nucleophilic phosphorus atom in the phosphine attacks the electrophilic carbon in the halide . For Tributyl(4-cyanobenzyl)phosphonium bromide, the target structure necessitates the reaction of tributylphosphine with 4-cyanobenzyl bromide:

Critical variables influencing yield and purity include solvent selection, temperature, reaction time, and the steric/electronic nature of the reactants .

Anion Exchange Resin-Catalyzed Alkylation

The synthesis of butyltriphenylphosphonium bromide using anion exchange resins highlights a scalable, solvent-recyclable method. Replacing bromobutane with 4-cyanobenzyl bromide and triphenylphosphine with tributylphosphine could yield the target compound. Critical parameters include:

-

Catalyst : 201*7-type anion exchange resin (2–10 wt%) enhances reaction efficiency by stabilizing the transition state .

-

Solvent : Ethanol or methanol enables homogeneous mixing and easy recovery .

-

Temperature : Reflux conditions (78–80°C) ensure sufficient activation energy for the alkylation .

Optimized Procedure :

-

Charge tributylphosphine (1.0 mol), 4-cyanobenzyl bromide (1.0 mol), and ethanol (800–1200 mL) into a nitrogen-purged reactor.

-

Add anion exchange resin (5–10 g) and reflux for 20–30 hours.

-

Cool to 20°C, filter the catalyst, and crystallize the product at −15°C .

Two-Step Alkylation-Amination Approach

A patent describing [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide suggests a sequential alkylation-amination strategy. For the target compound, this could involve:

-

Step 1 : React tributylphosphine with 1,4-dibromomethylbenzene cyanide in toluene at 80°C to form an intermediate phosphonium bromide.

-

Step 2 : Quench with a cyanide source (e.g., NaCN) to introduce the cyano group, followed by recrystallization from ethanol .

Comparative Analysis of Methodologies

-

Solvent Impact : Polar aprotic solvents (e.g., DCE) improve phosphine solubility but complicate recycling. Ethanol balances cost and efficiency .

-

Catalyst Efficiency : Anion exchange resins reduce side reactions (e.g., Hoffman elimination) and enhance yields to >90% .

-

Temperature Sensitivity : Excessive heat (>100°C) risks phosphine oxidation, necessitating inert atmospheres .

Challenges and Optimization Strategies

-

4-Cyanobenzyl Bromide Availability : If unavailable, synthesize via bromination of 4-cyanobenzyl alcohol using or .

-

Tributylphosphine Handling : Its air-sensitive nature requires strict anaerobic conditions, preferably using Schlenk techniques .

-

Byproduct Formation : Competing elimination reactions may produce alkenes; excess alkyl bromide and low temperatures suppress this .

Characterization and Validation

Successful synthesis requires confirmation via:

-

NMR : Expected signals include aromatic protons (δ 7.2–8.1 ppm), butyl chain protons (δ 0.8–1.6 ppm), and benzylic protons (δ 4.3–4.5 ppm) .

-

NMR : A singlet near δ 20–25 ppm confirms phosphonium formation .

-

Elemental Analysis : Match calculated and observed C, H, N, and Br percentages (e.g., C: 58.7%, H: 6.8%, Br: 17.2%) .

Analyse Chemischer Reaktionen

Types of Reactions

Tributyl(4-cyanobenzyl)phosphonium bromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using appropriate reducing agents.

Substitution: The compound can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the formation of various phosphonium salts.

Wissenschaftliche Forschungsanwendungen

Tributyl(4-cyanobenzyl)phosphonium bromide has diverse applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions due to its ionic liquid properties.

Biology: The compound is employed in the extraction and purification of biological molecules.

Industry: The compound is used in separation processes, such as metal ion extraction and gas adsorption.

Wirkmechanismus

The mechanism by which tributyl(4-cyanobenzyl)phosphonium bromide exerts its effects involves its interaction with molecular targets and pathways. As an ionic liquid, it can stabilize reactive intermediates and facilitate various chemical transformations. The phosphonium ion interacts with nucleophiles and electrophiles, enabling a wide range of reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Key Compounds for Comparison :

Benzyltriphenylphosphonium Bromide (BTPPB): Triphenyl groups provide steric bulk, while the benzyl substituent lacks the electron-withdrawing cyano group .

Dodecyl(tributyl)phosphonium Bromide (PBu3C12–Br) : Features a long dodecyl chain, increasing hydrophobicity .

(4-Penten-1-yl)Triphenylphosphonium Bromide (PTPB) : Contains a reactive pentenyl group for polymerization or conjugation .

Ethyl Tributyl Phosphonium Diethoxy Phosphate : Ethoxy groups enhance solubility in polar solvents but reduce thermal stability .

Table 1: Structural and Electronic Comparisons

The cyano group in this compound likely reduces its ∆E (energy gap between HOMO and LUMO) compared to alkyl-substituted analogs, improving its electron-accepting capacity in redox reactions . In contrast, PBu3C12–Br’s dodecyl chain prioritizes hydrophobic interactions, making it more suitable for membrane-targeting antimicrobial applications .

Corrosion Inhibition Performance

Phosphonium salts are widely studied as green corrosion inhibitors. This compound’s cyano group may enhance adsorption on metal surfaces via coordination bonds, similar to benzyltriphenylphosphonium bromide (BTPPB) . However, substituent effects play a critical role:

- Ethoxy-substituted phosphonium salts exhibit higher binding energy (25,505.6 kJ) but lower ∆E, reducing their stability in acidic media compared to butyl-substituted analogs .

- BTPPB achieves corrosion inhibition through π-electronic interactions from aromatic rings, whereas the cyano group in this compound could strengthen adsorption via lone-pair donation from the -CN group .

Biologische Aktivität

Tributyl(4-cyanobenzyl)phosphonium bromide (TBCPB) is a phosphonium salt that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of TBCPB, summarizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TBCPB is characterized by its phosphonium cation and a 4-cyanobenzyl group. The general formula can be represented as follows:

Key properties include:

- Molecular Weight : 322.17 g/mol

- Solubility : Poorly soluble in water, but soluble in organic solvents.

- Melting Point : Approximately 80-85 °C.

Mechanisms of Biological Activity

- Antimicrobial Properties : TBCPB has shown promising antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis and death.

- Cytotoxic Effects : Studies indicate that TBCPB exhibits cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential, which are critical pathways in programmed cell death.

- Neuroprotective Effects : Preliminary research suggests that TBCPB may have neuroprotective properties, potentially through the inhibition of voltage-gated sodium channels, which can mitigate excitotoxicity in neuronal cells.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TBCPB against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, demonstrating its potential as a novel antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Cytotoxicity in Cancer Research

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that TBCPB significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The mechanism behind this cytotoxicity was linked to increased reactive oxygen species (ROS) production and subsequent oxidative stress within the cells.

Neuroprotective Potential

A recent investigation into the neuroprotective effects of TBCPB utilized a murine model of excitotoxicity induced by glutamate. Results indicated that administration of TBCPB significantly reduced neuronal death and preserved cognitive function as assessed by behavioral tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.